6-(3-Methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(3-Methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline and benzimidazole family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(3-Methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions. One common method includes the condensation of 3-methoxyaniline with o-phenylenediamine followed by cyclization with formic acid or formamide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
6-(3-Methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline oxides.
Reduction: Reduction reactions using agents like sodium borohydride to form reduced derivatives.
Substitution: Electrophilic substitution reactions with halogens or nitro groups under acidic conditions.
Common reagents include hydrogen peroxide, sodium borohydride, and halogens. Major products formed from these reactions include quinazoline oxides, reduced derivatives, and substituted quinazolines .
Scientific Research Applications
6-(3-Methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes like signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds include other quinazoline and benzimidazole derivatives such as:
6-Phenylbenzimidazo[1,2-c]quinazoline: Known for its anti-inflammatory properties.
6,7-Dimethoxyquinazoline: Studied for its anticancer activity.
Quinazoline 3-oxides: Used as intermediates in the synthesis of other biologically active compounds.
Compared to these compounds, 6-(3-Methoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H17N3O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-5,6-dihydrobenzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C21H17N3O/c1-25-15-8-6-7-14(13-15)20-22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)24(20)21/h2-13,20,22H,1H3 |
InChI Key |
VWIMMIZDAJIOIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
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